Benzenepropanamide, alpha-(acetyloxy)-3-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-N-(2-methoxyphenyl)-beta-oxo-
Description
This compound is a highly substituted benzenepropanamide derivative characterized by a complex molecular architecture. Its molecular formula is C₃₆H₄₅N₃O₇ (molecular weight: 644.8 g/mol), featuring multiple functional groups, including an acetyloxy moiety, a 2,4-bis(1,1-dimethylpropyl)phenoxy chain, and a 2-methoxyphenyl substituent . The presence of 16 rotatable bonds and a Topological Polar Surface Area (TPSA) of 120 Ų suggests moderate flexibility and polarity, which may influence solubility and bioavailability . The compound’s XLogP3 value of 9.4 indicates significant hydrophobicity, likely due to the bulky tert-pentyl (1,1-dimethylpropyl) groups and aromatic rings .
Properties
CAS No. |
63059-53-0 |
|---|---|
Molecular Formula |
C38H48N2O7 |
Molecular Weight |
644.8 g/mol |
IUPAC Name |
[1-[3-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]phenyl]-3-(2-methoxyanilino)-1,3-dioxopropan-2-yl] acetate |
InChI |
InChI=1S/C38H48N2O7/c1-10-30(47-31-21-20-26(37(5,6)11-2)23-28(31)38(7,8)12-3)35(43)39-27-17-15-16-25(22-27)33(42)34(46-24(4)41)36(44)40-29-18-13-14-19-32(29)45-9/h13-23,30,34H,10-12H2,1-9H3,(H,39,43)(H,40,44) |
InChI Key |
OPZPPMXBESQJPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)C(C(=O)NC2=CC=CC=C2OC)OC(=O)C)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Biological Activity
Benzenepropanamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound in focus, Benzenepropanamide, alpha-(acetyloxy)-3-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-N-(2-methoxyphenyl)-beta-oxo- , exhibits a complex structure that suggests potential interactions with various biological targets. This article explores the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including an acetyloxy group, a methoxyphenyl group, and a phenoxy moiety. The presence of these groups is indicative of potential pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that benzenepropanamide derivatives can exhibit significant anti-inflammatory effects. For instance, similar compounds have been shown to inhibit pro-inflammatory cytokine release and reduce edema in animal models. The mechanism often involves the inhibition of key inflammatory pathways such as NF-kB and COX enzymes.
Case Study : In a study evaluating the anti-inflammatory effects of related benzene sulphonamides, compounds demonstrated up to 94.69% inhibition of carrageenan-induced paw edema in rats at various time intervals . This suggests that benzenepropanamide derivatives may similarly modulate inflammatory responses.
2. Antimicrobial Activity
The antimicrobial potential of benzenepropanamide derivatives has also been documented. Compounds with similar structures have shown activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 4d | E. coli | 6.72 mg/mL |
| Compound 4h | S. aureus | 6.63 mg/mL |
| Compound 4a | Multiple strains | 6.45 - 6.67 mg/mL |
This table illustrates that benzenepropanamide derivatives may possess similar antimicrobial properties, warranting further exploration into their efficacy against specific pathogens.
3. Antioxidant Activity
The antioxidant properties of benzenepropanamide derivatives are particularly relevant in the context of oxidative stress-related diseases. Compounds like AA147 (a related benzenepropanamide) have been shown to activate the NRF2 pathway, which is crucial for cellular defense against oxidative damage . This activation leads to increased expression of antioxidant genes and protection against neurotoxic insults.
The biological activity of benzenepropanamide derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : These compounds may interact with various receptors, altering cellular signaling pathways.
- Oxidative Stress Mitigation : By activating NRF2 and other protective pathways, these compounds can reduce oxidative damage in cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and computed properties of the target compound and its analogs:
Functional and Stability Comparisons
- Chloro-Substituted Analog (CAS 63059-44-9): This analog replaces the acetyloxy group with a chloro substituent, reducing molecular weight (621.21 vs. 644.8) and hydrophobicity (predicted XLogP3: 8.1 vs. 9.4).
- N-Acetyl-L-Tyrosinamide (CAS 1948-71-6): A simpler benzenepropanamide derivative with a hydroxyl group and acetylamino substituent. Its lower molecular weight (222.24) and TPSA (78.7 Ų) enhance aqueous solubility compared to the target compound. This derivative is often used as a model for studying peptide stability .
- β-Amino Thienyl Derivative (CAS 1423029-40-6): The β-amino group and hydrochloride salt improve solubility in polar solvents, contrasting with the target compound’s hydrophobicity. The thienyl moiety may confer unique electronic properties for binding biological targets .
Stability and Reactivity Insights
- Hydrolytic Instability: Evidence from related benzenepropanamides (e.g., α-(Acetylamino)benzenepropanamide) indicates that acetylated amino groups are prone to hydrolysis under basic conditions, forming carboxylic acids . The target compound’s acetyloxy group may similarly degrade, limiting its utility in aqueous environments.
- Steric Hindrance : The tert-pentyl groups in the target compound create steric hindrance, reducing interaction with enzymes or receptors. In contrast, less bulky analogs (e.g., N-Acetyl-L-Tyrosinamide) exhibit better binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
